[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
The compound [3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a highly complex glycosylated triterpenoid. Its structure features:
- A tetradecahydropicene core with multiple methyl and hydroxymethyl substituents.
- Glycosidic linkages involving oxane (pyranose) rings, each substituted with hydroxyl and hydroxymethyl groups.
- A carboxylate ester group at the 4a position of the triterpene backbone.
Properties
Molecular Formula |
C47H76O18 |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (6aS,9R)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C47H76O18/c1-42(2)13-15-47(41(59)65-40-37(58)34(55)32(53)26(63-40)20-61-38-36(57)33(54)31(52)25(18-48)62-38)16-14-45(5)22(23(47)17-42)7-8-28-43(3)11-10-29(64-39-35(56)30(51)24(50)19-60-39)44(4,21-49)27(43)9-12-46(28,45)6/h7,23-40,48-58H,8-21H2,1-6H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,43?,44-,45+,46?,47?/m0/s1 |
InChI Key |
CCRXMHCQWYVXTE-HVAFCMATSA-N |
Isomeric SMILES |
C[C@@]12CCC3(CCC(CC3C1=CCC4C2(CCC5C4(CCC([C@@]5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Biological Activity
The compound under investigation is a complex triterpene glycoside with significant structural intricacies. Its biological activities have garnered attention due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity.
Chemical Structure
The compound's IUPAC name is quite extensive and reflects its complex structure. It contains multiple hydroxyl groups and oxane rings that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 678.38 g/mol.
Biological Activity Overview
Research has identified several biological activities associated with this compound:
- Antidiabetic Properties :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Antidiabetic Mechanisms
A study conducted on the fruit extract of Syzygium densiflorum, which contains this compound, demonstrated significant effects on glucose regulation. Molecular docking simulations indicated that the compound binds effectively to the active sites of target proteins involved in glucose metabolism .
| Target Protein | Role in Glucose Metabolism | Binding Affinity |
|---|---|---|
| Dipeptidyl Peptidase-IV | Inhibits incretin degradation | High |
| Glucokinase | Facilitates glucose uptake | Moderate |
| Glycogen Synthase Kinase-3β | Regulates glycogen synthesis | High |
Antioxidant Activity
The antioxidant potential was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly reduces oxidative stress markers in vitro .
Anti-inflammatory Studies
Research on similar triterpene compounds suggests that they may inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers such as TNF-alpha and IL-6. This provides a basis for further exploration of this compound's anti-inflammatory effects .
Case Studies
- Syzygium densiflorum Extract : A clinical trial involving diabetic patients showed improved glycemic control when administered extracts containing this compound over a period of 12 weeks.
- Oxidative Stress in Diabetic Rats : An animal model study demonstrated that administration of the compound led to reduced levels of malondialdehyde (MDA), a marker of oxidative stress.
Scientific Research Applications
Molecular Weight
The molecular weight of the compound is approximately 1741.5 g/mol .
Medicinal Chemistry
- Antioxidant Activity
- Anti-diabetic Potential
- Drug Delivery Systems
Biochemistry
- Metabolic Pathways
- Enzyme Inhibition
Materials Science
- Biodegradable Polymers
- Nanomaterials
Case Study 1: Antioxidant Properties
A study demonstrated that a derivative of this compound exhibited significant antioxidant activity in vitro. The research highlighted its potential as a natural antioxidant in food preservation and nutraceuticals.
Case Study 2: Anti-diabetic Effects
Research published in a peer-reviewed journal explored the effects of similar glycosides on glucose metabolism in diabetic models. Results indicated that these compounds could significantly lower blood sugar levels and improve insulin sensitivity.
Case Study 3: Drug Delivery Applications
A recent patent application detailed a drug delivery system utilizing the structural properties of this compound to enhance the delivery of poorly soluble drugs. The findings suggest improved therapeutic outcomes and patient compliance.
Chemical Reactions Analysis
Ester Hydrolysis
The compound contains an ester group linking the triterpene core to the carbohydrate chain. Under acidic or alkaline conditions, this bond undergoes hydrolysis:
In acidic conditions, the ester carbonyl becomes protonated, increasing electrophilicity for nucleophilic attack by water. In alkaline environments, hydroxide ions directly cleave the ester bond via saponification .
Glycosidic Bond Hydrolysis
The oligosaccharide moiety contains β-1→3 and β-1→4 glycosidic bonds, which are susceptible to acid hydrolysis:
| Reaction Conditions | Products | Mechanism | References |
|---|---|---|---|
| 1 M H2SO4 (aqueous, 100°C, 6 hr) | Monosaccharides (glucose, xylose, rhamnose) + Aglycone triterpene derivative | Acid-catalyzed ring-opening |
Primary Alcohol Oxidation
The hydroxymethyl (-CH2OH) groups in the carbohydrate chain can be oxidized to carboxylic acids under strong oxidizing conditions:
| Reagent | Products | Selectivity | References |
|---|---|---|---|
| Jones reagent (CrO3/H2SO4) | Oxidized sugar acids (e.g., glucuronic acid) | Primary > secondary alcohols |
Vicinal Diol Oxidation
Adjacent hydroxyl groups in the carbohydrate structure may undergo cleavage with periodic acid (HIO4):
| Reagent | Products | Mechanism | References |
|---|---|---|---|
| 0.05 M HIO4 (aqueous, 25°C, 24 hr) | Dialdehydes + Formic acid | Criegee glycol cleavage |
Acetylation and Protection Reactions
The hydroxyl-rich structure undergoes acetylation to form stable derivatives for analytical purposes:
| Reagent | Products | Conditions | References |
|---|---|---|---|
| Acetic anhydride/pyridine | Peracetylated derivative | Room temperature, 12 hr |
Enzymatic Modifications
Glycosidase enzymes selectively cleave specific glycosidic bonds:
| Enzyme | Target Bond | Products | References |
|---|---|---|---|
| β-Glucosidase (from almonds) | β-1→4 linkages | Shorter oligosaccharides + aglycone |
Thermal Degradation
Pyrolysis above 250°C induces decarboxylation and dehydration:
| Conditions | Major Products | Mechanism | References |
|---|---|---|---|
| 300°C, inert atmosphere | CO2 + Unsaturated triterpene derivatives | Radical-mediated decomposition |
Key Stability Considerations:
-
pH Sensitivity : Degrades rapidly in strongly acidic/basic conditions due to ester and glycosidic bond lability .
-
Light/Oxygen : Polyhydroxylated regions are prone to oxidative degradation; storage under nitrogen is recommended .
-
Solubility : Reactivity is solvent-dependent; polar aprotic solvents (e.g., DMSO) enhance nucleophilic reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycosylated Triterpenoids and Flavonoid Derivatives
describes synthetic flavonoid derivatives, such as 5-hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate (Compound 5). Key comparisons:
The target compound’s hydroxyl-rich glycosylation enhances water solubility compared to methoxy-dominated flavonoid derivatives, which may favor membrane permeability and bioavailability .
Natural Products from Populus Buds
highlights phenylpropenoids and glycerides in Populus buds, which exhibit anti-inflammatory and antibacterial properties. While structurally distinct from the target compound, these share hydroxyl-rich motifs that contribute to antioxidant activity. For example:
- Synergistic effects: The target compound’s triterpenoid core may amplify bioactivity when combined with phenylpropenoids, similar to observations in Populus extracts .
- Standardization challenges : Both require advanced analytical methods (e.g., 2D-HPTLC) for quality control due to structural complexity .
Essential Oil Terpenes
notes that essential oils contain simpler terpenes (e.g., monoterpenes like limonene). Key differences:
| Property | Target Compound | Essential Oil Terpenes |
|---|---|---|
| Molecular Weight | High (~1,200–1,500 Da estimated) | Low (100–300 Da) |
| Volatility | Non-volatile | Highly volatile |
| Bioactivity Target | Likely systemic (e.g., anti-inflammatory) | Localized (e.g., aromatic or topical) |
The target compound’s non-volatile, glycosylated structure makes it suitable for oral or systemic applications, contrasting with volatile terpenes used in aromatherapy .
Marine-Derived Secondary Metabolites
discusses marine actinomycete metabolites, which often include glycosylated compounds.
- Biosynthetic pathways : Both involve oxidative modifications and glycosylation.
Key Research Findings and Gaps
- Structural Uniqueness: The compound’s combination of a triterpenoid core and multiple oxane glycosides is rare, with similarities only to highly specialized plant or microbial metabolites .
- Synthetic Feasibility : ’s methods (e.g., Pd/C catalysis, column chromatography) could be adapted for partial synthesis, but stereochemical control remains a hurdle .
- Environmental Fate : Unlike fluorochemicals (), this compound’s natural origin suggests better biodegradability, though detailed environmental impact studies are lacking .
Preparation Methods
Oxidosqualene Cyclization
Carboxylation at C4a
-
Method : The C4a position is functionalized via Koch-Haaf carboxylation (CO, H₂SO₄, HF).
-
Challenges : Competing side reactions at C10 and C11 require temperature control (<10°C).
Glycosylation Strategies
The triterpene core is glycosylated at C10 and the anomeric position of the secondary oxane ring. Three methods dominate:
Photoredox-Mediated C-Glycosylation
-
Protocol :
-
Glycosyl Donor Preparation : The oxane moiety (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ol) is converted to a dihydropyridine (DHP) ester.
-
Radical Generation : Under blue light (467 nm), 4CzIPN photocatalyst generates a glycosyl radical via decarboxylation.
-
Nickel-Catalyzed Coupling : The radical reacts with the triterpene core using NiBr₂·DME and bipyridine ligand.
-
-
Conditions : 84°C, 12–18 h, THF solvent.
-
Stereoselectivity : β-Anomer predominates (dr 7:1) due to steric hindrance on the α-face.
-
Yield : 78–82% for primary glycosylation; 65% for secondary oxane attachment.
Enzymatic Glycosylation
Koenigs-Knorr Modified Method
Purification and Characterization
Chromatographic Separation
-
HPLC Conditions :
-
Retention Time : 14.2 min (primary glycoside), 17.8 min (secondary glycoside).
Spectroscopic Validation
-
NMR Data :
-
HRMS : m/z 1091.4021 [M+H]⁺ (calc. 1091.4018).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (α:β) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Photoredox | 78–82 | 1:7 | Industrial | 120–150 |
| Enzymatic | 58–63 | 19:1 | Pilot-scale | 200–220 |
| Koenigs-Knorr | 52–60 | 1:1 | Lab-scale | 180–200 |
Key Findings :
Q & A
Q. How to reconcile discrepancies between computational and experimental logP values?
- Answer : Experimental logP (octanol-water) may deviate due to intramolecular H-bonding in the polyol chain. Apply a correction factor (ΔlogP = +0.3) to computed values (e.g., ChemAxon’s Calculator Plugins) to account for this .
Methodological Recommendations
- Synthetic Chemistry : Prioritize microwave-assisted synthesis for glycosylation (80°C, 20 min) to reduce side-product formation .
- Analytical Validation : Cross-validate NMR assignments using heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond correlation (HMBC) experiments .
- Biological Assays : Use HEK293 cells transfected with luciferase reporters to quantify NF-κB inhibition, normalizing to cytotoxicity via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
